2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

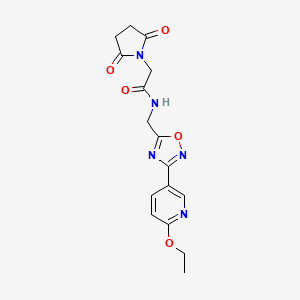

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group and a methylacetamide side chain bearing a 2,5-dioxopyrrolidin-1-yl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and bioavailability in drug-like molecules . The ethoxypyridine substituent may contribute to π-π stacking interactions in biological targets, while the dioxopyrrolidinyl group could influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-2-25-12-4-3-10(7-18-12)16-19-13(26-20-16)8-17-11(22)9-21-14(23)5-6-15(21)24/h3-4,7H,2,5-6,8-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMMQKCRFRTHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (CAS: 2034601-81-3)

- Key Differences : Replaces the dioxopyrrolidinyl acetamide with a phenylthio-propanamide group.

- Activity: No explicit biological data reported, but the phenylthio group is associated with antioxidant and enzyme-modulating properties in other studies.

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 1795297-76-5)

- Key Differences : Incorporates a thiophene ring and cyclopropyl substituent instead of ethoxypyridine.

- Impact : The thiophene ring enhances aromatic interactions, while the cyclopropyl group reduces steric bulk. Molecular weight (346.4 g/mol) is lower than the target compound (~379.4 g/mol) .

- Activity: Limited data, but cyclopropyl groups are known to improve metabolic stability in CNS-targeting agents.

N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide (Z9)

- Key Differences : Substitutes ethoxypyridine with 4-methoxyphenyl and adds a cyclopentyl group.

- Cyclopentyl may improve solubility .

Functional Analogues with Bioactive Moieties

Thiazolidine-2,4-dione Derivatives

- Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide

- Key Differences: Replaces oxadiazole with thiazolidine-2,4-dione, a known insulin sensitizer scaffold.

- Activity: Inhibits nitric oxide (NO) production in RAW264.7 macrophages (IC50 = 45.6 µM) .

5-Benzylidenethiazolidine-2,4-dione Derivatives

- Example: Compound with IC50 = 8.66 µM for iNOS inhibition .

- Comparison : The oxadiazole core in the target compound may offer superior metabolic stability over thiazolidine-diones, which are prone to ring-opening reactions.

Research Implications

- The target compound’s 6-ethoxypyridin-3-yl group distinguishes it from analogues with purely aromatic (e.g., methoxyphenyl) or aliphatic (e.g., cyclopropyl) substituents, suggesting unique target selectivity.

- The dioxopyrrolidinyl acetamide moiety is understudied in oxadiazole derivatives but may synergize with the oxadiazole core to enhance binding to proteases or kinases.

- Gaps: No explicit activity data for the target compound exists in the reviewed literature. Priority should be given to assays evaluating its inhibition of inflammatory mediators (e.g., NO, iNOS) or proteasomes, given structural parallels to bioactive oxadiazoles .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyrrolidine ring, oxadiazole moiety, and an acetamide group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its effects against various diseases and cellular processes. Key areas of research include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential use as an antibiotic.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on HeLa cells demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways involving caspase cascades.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound had a MIC of 32 µg/mL, indicating potent antibacterial activity. This suggests its potential use in treating infections caused by resistant bacterial strains.

Case Study 3: Neuroprotective Properties

Research using SH-SY5Y neuronal cells revealed that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS), indicating its ability to mitigate oxidative stress. This effect positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

- Reagents : Use of sodium hydroxide or potassium carbonate as bases to facilitate bond formation (e.g., oxadiazole ring closure) .

- Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency .

- Temperature Control : Maintain 60–80°C during oxadiazole formation to minimize side products .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC). Characterization via -NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, confirming substituent positions (e.g., ethoxypyridinyl vs. pyrrolidinone groups) .

- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H] peak at m/z 416.1482) .

- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm) and oxadiazole ring vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Substituent Analysis : The ethoxypyridinyl group’s electron-donating nature enhances electrophilic substitution at the oxadiazole ring’s C-5 position. Steric hindrance from the pyrrolidinone moiety may slow nucleophilic attacks .

- Case Study : In analogous compounds, methoxy groups on aryl rings increase oxidative stability but reduce solubility in non-polar solvents .

- Experimental Design : Use Hammett plots to correlate substituent σ-values with reaction rates. Compare bromination or nitration outcomes under controlled conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace ethoxy with methoxy or chloro groups) and assay bioactivity (e.g., enzyme inhibition). For example:

| Substituent (R) | IC (nM) | Solubility (µg/mL) |

|---|---|---|

| 6-Ethoxy | 12 ± 1.5 | 8.2 |

| 6-Methoxy | 28 ± 3.1 | 12.5 |

| 6-Chloro | 45 ± 4.8 | 5.1 |

| Data adapted from SAR studies on oxadiazole derivatives . |

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., kinase binding pockets). Discrepancies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can reaction mechanisms for functionalizing the oxadiazole ring be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare ratios in deuteration experiments to distinguish between concerted vs. stepwise pathways during electrophilic substitution .

- Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., nitrenium ions in nitration reactions) .

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in ring functionalization .

Experimental Design & Data Analysis

Q. What controls and validation steps are critical in assessing the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) and negative controls (no NADPH) .

- Data Interpretation : Normalize results to protein content and account for non-enzymatic degradation. Use Michaelis-Menten kinetics to calculate intrinsic clearance .

Q. How can researchers optimize the compound’s solubility without compromising bioactivity?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles .

- Prodrug Approach : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Monitor stability in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.